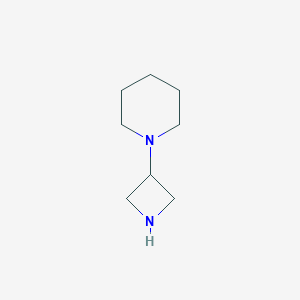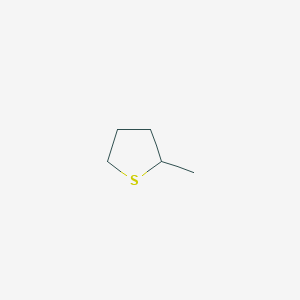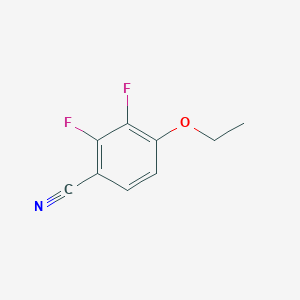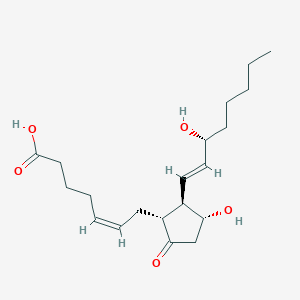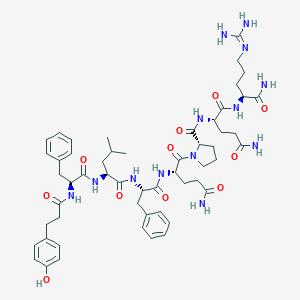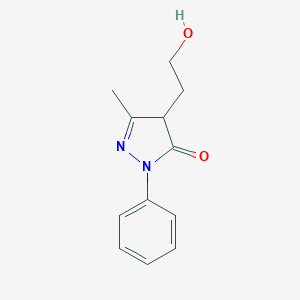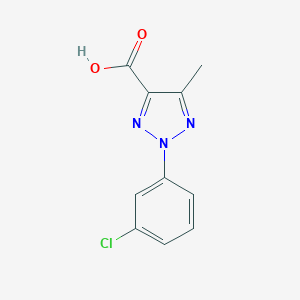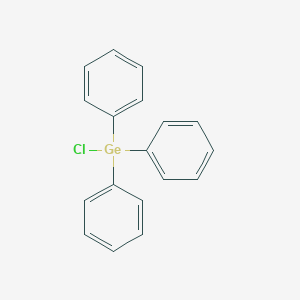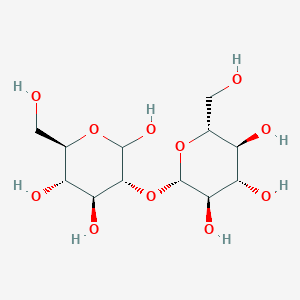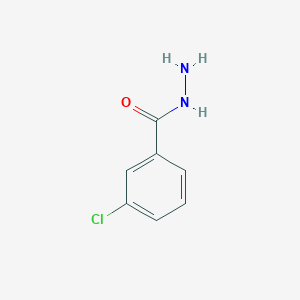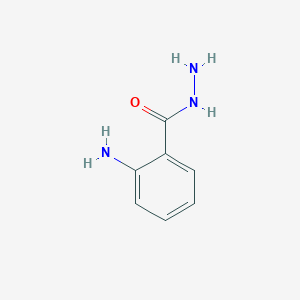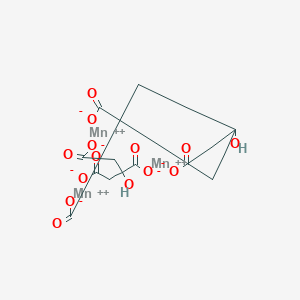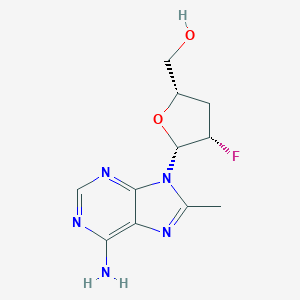
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, also known as FMAU, is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. FMAU is a synthetic compound that is structurally similar to the natural nucleoside adenosine, but with a fluorine atom and a methyl group substitution. This modification makes FMAU resistant to degradation by enzymes, allowing it to accumulate in cancer cells and interfere with their DNA replication and repair mechanisms.
Wirkmechanismus
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine works by interfering with the DNA replication and repair mechanisms of cancer cells. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is incorporated into the DNA of cancer cells, where it disrupts the normal base pairing and causes DNA damage. This damage can lead to cell death or senescence, ultimately inhibiting the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has been shown to have a number of biochemical and physiological effects on cancer cells. These include inhibition of DNA synthesis, induction of apoptosis, and suppression of tumor growth. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has also been shown to increase the sensitivity of cancer cells to radiation therapy, potentially enhancing the effectiveness of this treatment modality.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is its specificity for cancer cells, which allows for targeted imaging and therapy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is also relatively stable and easy to synthesize, making it a promising candidate for further research. However, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and imaging.
Zukünftige Richtungen
There are several potential future directions for research on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine. One area of interest is the development of new imaging agents based on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, which could have improved sensitivity and specificity for cancer cells. Another area of research is the optimization of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine as a therapeutic agent, potentially through the development of new delivery methods or combination therapies. Additionally, further studies are needed to better understand the potential side effects and toxicity of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine, as well as its mechanism of action in different types of cancer cells.
Synthesemethoden
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine can be synthesized using a multi-step process that involves the coupling of a protected 8-methyladenine with a fluorinated sugar moiety. The resulting intermediate is then deprotected and purified to obtain the final product. The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has been extensively studied for its potential use in cancer diagnosis and treatment. One of the main applications of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is as a PET imaging agent for the detection of cancer cells. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine is taken up by cancer cells more readily than normal cells, allowing for the visualization of tumors using PET imaging. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine has also shown promise as a therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer.
Eigenschaften
CAS-Nummer |
132722-94-2 |
|---|---|
Produktname |
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-8-methyladenine |
Molekularformel |
C11H14FN5O2 |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
[(2S,4S,5R)-5-(6-amino-8-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14FN5O2/c1-5-16-8-9(13)14-4-15-10(8)17(5)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,14,15)/t6-,7-,11+/m0/s1 |
InChI-Schlüssel |
QNGHOQJBOWPNPR-OKTBNZSVSA-N |
Isomerische SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C[C@H](O3)CO)F)N |
SMILES |
CC1=NC2=C(N=CN=C2N1C3C(CC(O3)CO)F)N |
Kanonische SMILES |
CC1=NC2=C(N=CN=C2N1C3C(CC(O3)CO)F)N |
Andere CAS-Nummern |
132723-10-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
